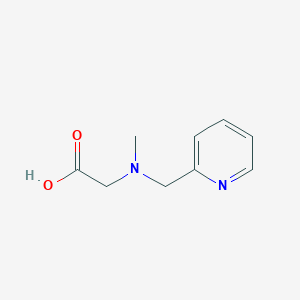

Diethyl-piperidin-3-ylmethyl-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis of Diethyl-piperidin-3-ylmethyl-amine

The synthesis of compounds related to diethyl-piperidin-3-ylmethyl-amine involves complex chemical reactions that introduce specific functional groups to the piperidine ring. In one study, the synthesis of a carbon-14 labelled compound, which is a potent δ opioid receptor agonist, was achieved by introducing the radioisotope through an aryllithium reaction with 14CO2. This reaction formed the labelled acid, which was then transformed into the amide . This process highlights the intricate steps and conditions required to synthesize such compounds, including the handling of radioactive materials.

Molecular Structure Analysis

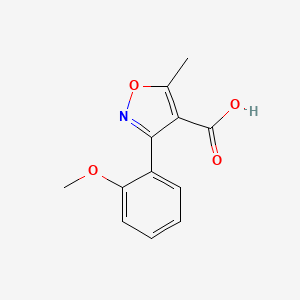

While the provided papers do not directly discuss the molecular structure analysis of diethyl-piperidin-3-ylmethyl-amine, the synthesis process described in the first paper suggests a complex structure that includes a piperidine ring and an amide group . The presence of a phenyl group and the piperidin-4-ylidene moiety indicates a multi-ring system with potential for various chemical interactions and biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of analogs to diethyl-piperidin-3-ylmethyl-amine are characterized by the formation of intermediates and final products through the reaction of different amines with carbon disulfide and bromoaldehyde acetal. These reactions occur in the presence of anhydrous potassium phosphate under mild conditions, leading to excellent yields . This demonstrates the reactivity of the piperidine ring and its ability to form stable compounds with sulfur and carbon-based groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl-piperidin-3-ylmethyl-amine and its analogs are not explicitly detailed in the provided papers. However, the synthesis methods imply that these compounds are likely to have properties typical of organic amides, such as moderate solubility in organic solvents, potential for hydrogen bonding, and reactivity towards acids and bases. The presence of the piperidine ring suggests a basic character, which could influence the compound's solubility and reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

- Synthesis of α-Aminophosphonates : Novel α-aminophosphonates containing the piperidinyl moiety were synthesized through a one-pot reaction. These compounds displayed insecticidal activities, highlighting their potential in agricultural chemistry (Jiang et al., 2013).

- Enantiospecific Synthesis : A highly enantiospecific synthesis of piperidin-3-ols was developed, showcasing the importance of these compounds in asymmetric synthesis and potentially leading to novel pharmaceuticals (Babu et al., 2014).

- Dehydrogenation of Aliphatic Amines : A molybdenum halide cluster was used to dehydrogenate diethylamine, demonstrating a novel catalysis method for nitrogen-bonded hydrogens removal, which could be applicable in the synthesis of nitriles, imines, or vinylamines (Kamiguchi et al., 2005).

Pharmacological and Biological Applications

- Receptor Binding Assay : Pyrazolo[1,5-α]pyridines derivatives, synthesized from piperazine and showing affinity to dopamine receptors, underscore the relevance of piperidinyl compounds in developing potential ligands for neurological disorders (Guca, 2014).

Material Science and Polymerization

- Photoinitiating Systems for Polymerization : Studies on camphorquinone/hindered piperidines for visible-light photoinduced polymerization reveal the importance of such systems in developing photopolymerizable materials, with implications for dental materials and coatings (Jakubiak et al., 2003).

Carbon Capture and Environmental Applications

- CO2 Absorption Characteristics : The effect of molecular structural variations on CO2 absorption by heterocyclic amines was explored, showing how piperidine derivatives can be optimized for enhanced CO2 capture, relevant for carbon sequestration technologies (Robinson et al., 2011).

Safety And Hazards

Zukünftige Richtungen

Piperidines, including Diethyl-piperidin-3-ylmethyl-amine, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

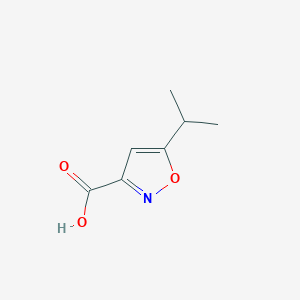

N-ethyl-N-(piperidin-3-ylmethyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-3-12(4-2)9-10-6-5-7-11-8-10/h10-11H,3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQHFNCPMZRSIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1CCCNC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424407 |

Source

|

| Record name | Diethyl-piperidin-3-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl-piperidin-3-ylmethyl-amine | |

CAS RN |

100158-78-9 |

Source

|

| Record name | Diethyl-piperidin-3-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308911.png)

![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308915.png)

![C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine](/img/structure/B1308936.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1308951.png)